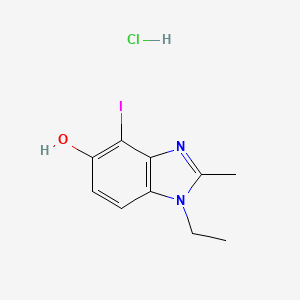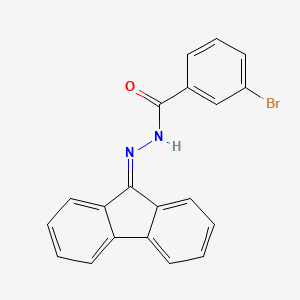![molecular formula C18H16Cl2N2O2 B5085333 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone, also known as DCBQ or Dichlorobenzyl Quinazolinone, is a synthetic compound that has been widely used in scientific research. It is a member of the quinazolinone family of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. This compound has also been found to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for metastasis. In addition, this compound has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. This compound is also stable and easy to handle, making it suitable for use in cell-based assays and animal studies. However, this compound has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, this compound has poor solubility in water, which can make it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for the study of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone. One direction is to investigate the potential of this compound as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another direction is to study the role of PKC in other biological processes such as inflammation, diabetes, and cardiovascular disease. Finally, there is a need to develop more potent and specific inhibitors of PKC that can be used in scientific research and as therapeutic agents.
Méthodes De Synthèse
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2,3-diaminotoluene, which is then reacted with 3,4-dichlorobenzyl chloride to form 3,4-dichlorobenzyl-2,3-diaminotoluene. The final step involves the cyclization of 3,4-dichlorobenzyl-2,3-diaminotoluene with phosgene to form this compound.
Applications De Recherche Scientifique
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer drug candidate.
Propriétés
IUPAC Name |
3-[4-(3,4-dichlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-7-13(11-16(15)20)24-10-4-3-9-22-12-21-17-6-2-1-5-14(17)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTULYQAAGYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)


![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
